Polymerization Reactivity: Copolymerization with Styrene vs. 2-Allylphenol and 2-Propenylphenol Derivatives
In bulk free-radical copolymerization with styrene, aminomethylated 4-isopropenylphenol demonstrates distinct reactivity behavior compared to its 2-allylphenol and 2-propenylphenol analogs. While the study focused on aminomethylated derivatives, the fundamental electronic and steric influence of the isopropenyl versus allyl/propenyl groups governs copolymerization kinetics. The data indicate that intramolecular hydrogen bonding in the 4-isopropenylphenol derivative persists up to 80°C, enabling effective copolymerization at 60°C by mitigating the radical-inhibiting effect of the phenolic –OH group. This thermal stability of the intramolecular H-bond is a key differentiator [1].
| Evidence Dimension | Radical copolymerization reactivity with styrene (r₁ = comonomer reactivity; r₂ = styrene reactivity) |
|---|---|
| Target Compound Data | r₁ = 0.20 ± 0.01; r₂ = 2.40 ± 0.04 (for 6-morpholinomethyl-4-isopropenylphenol derivative) [1] |
| Comparator Or Baseline | r₁ = 0.090 ± 0.009; r₂ = 2.40 ± 0.04 (for 2-allyl-6-morpholinomethylphenol derivative) [1] |
| Quantified Difference | r₁ value for isopropenyl derivative is 2.2× higher than for allyl derivative, indicating significantly greater relative reactivity toward the growing styryl radical chain. |
| Conditions | Bulk free-radical copolymerization with styrene at 60°C; NMR analysis of copolymer composition [1] |
Why This Matters
Higher r₁ value translates to better incorporation efficiency into styrenic copolymers, enabling more precise control of copolymer architecture and functional group density in industrial polymerization processes.
- [1] Magerramov, A. M., Bairamov, M. R., Mamedov, I. G., et al. (2012). Study of radical copolymerization of aminomethylated derivatives of alkenylphenols with styrene. Polymer Science Series B, 54, 399–406. https://doi.org/10.1134/S1560090412080039 View Source
